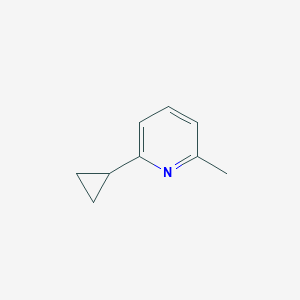

2-cyclopropyl-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-3-2-4-9(10-7)8-5-6-8/h2-4,8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPYCRNOABOWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481977 | |

| Record name | 2-CYCLOPROPYL-6-METHYL-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41765-00-8 | |

| Record name | 2-CYCLOPROPYL-6-METHYL-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 6 Methylpyridine and Its Precursors

Strategies for Constructing the 2-Cyclopropylpyridine (B3349194) Core

The formation of the 2-cyclopropylpyridine structure is a critical step that can be achieved through various modern synthetic reactions. These methods primarily focus on either building the cyclopropyl (B3062369) group onto a pre-existing pyridine (B92270) ring or constructing the pyridine ring with the cyclopropyl moiety already in place.

Suzuki-Miyaura Coupling Reactions for 2-Cyclopropylpyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. In the context of synthesizing 2-cyclopropylpyridine derivatives, this reaction can be employed by coupling a cyclopropylboronic acid or its ester with a halogenated pyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine. myskinrecipes.com The reaction is carried out in the presence of a palladium catalyst and a base. libretexts.org

The general scheme for this transformation is as follows:

Scheme 1: General Suzuki-Miyaura Coupling for 2-Cyclopropylpyridine Synthesis

This methodology is widely used in the synthesis of various substituted pyridines due to its high efficiency and functional group tolerance. libretexts.orgscielo.org.mx For instance, the synthesis of 5-bromo-2-cyclopropylpyridine (B1290116) utilizes a palladium-catalyzed Suzuki-Miyaura coupling.

Cyclopropanation Approaches for Pyridine Ring Systems

Cyclopropanation involves the addition of a carbene or a carbenoid to an alkene. While direct cyclopropanation of the pyridine ring's double bonds is not a common strategy due to the aromatic nature of pyridine, alternative approaches exist. One such method involves the reaction of pyridinium (B92312) ylides with electron-deficient alkenes. researchgate.net

Another strategy involves the cyclization of specifically designed precursors. For example, the intramolecular cyclization of 2-(1-cyclopropylideneethyl)pyridine can be catalyzed by palladium complexes. colab.ws Additionally, ionic mechanisms can be used to form cyclopropane (B1198618) rings through nucleophilic addition followed by a ring-closing reaction. acsgcipr.org More recent developments have explored metal-free [3+2] cycloadditions between 4-pyridinyl cyclopropanes and alkenes or alkynes, catalyzed by diboron(4) compounds, to create complex pyridine-substituted cyclopentanes. nih.gov

Functionalization of Pyridine Rings for 2-Cyclopropyl-6-methylpyridine Analogues

Once the 2-cyclopropylpyridine core is established, or starting from a suitable pyridine precursor like 2,6-lutidine, further functionalization is required to introduce other substituents, such as a methyl group at the 6-position or other functionalities. Pyridine N-oxides are key intermediates in many of these transformations, as they activate the pyridine ring for various reactions. researchgate.netsemanticscholar.org

Oxidation Pathways Leading to Pyridine N-Oxides

The oxidation of pyridines to their corresponding N-oxides is a fundamental transformation in pyridine chemistry. researchgate.net This reaction increases the reactivity of the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org A common precursor for this compound is 2,6-lutidine (2,6-dimethylpyridine). wikipedia.org The N-oxidation of 2,6-lutidine produces 2,6-lutidine-N-oxide. researchgate.netresearchgate.netchemeo.com

This oxidation is often carried out using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. researchgate.netresearchgate.net The reaction conditions, including temperature and catalyst concentration, can influence the selectivity of the N-oxidation. researchgate.net

| Starting Material | Product | Reagents |

| 2,6-Lutidine | 2,6-Lutidine-N-oxide | Hydrogen Peroxide |

Cyanation Strategies for Pyridine Derivatives from N-Oxides

Pyridine N-oxides are valuable precursors for the synthesis of cyanopyridines. The cyanation of a pyridine N-oxide is a well-established method for introducing a cyano group, typically at the 2-position. chem-soc.si This reaction is often carried out using a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride. chem-soc.si

The general transformation can be represented as:

Scheme 2: Cyanation of a Pyridine N-oxide

This method provides a direct route to 2-cyanopyridine (B140075) derivatives, which are versatile intermediates for further synthetic manipulations. semanticscholar.orgchem-soc.si

Alkylation and Arylation Reactions on Pyridine Scaffolds

Introducing alkyl or aryl groups onto the pyridine ring is a key step in creating a diverse range of analogues. Pyridine N-oxides can be used to direct arylation to the 2-position using palladium catalysis with aryl triflates. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 6 Methylpyridine

Palladium-Catalyzed C-H Functionalization of Cyclopropane (B1198618) Moieties in Pyridine (B92270) Systems

The directing-group ability of the pyridine nitrogen facilitates palladium-catalyzed C-H functionalization, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov However, studies on cyclopropane-containing substrates, such as 2-cyclopropyl-6-methylpyridine, reveal a complex reactivity landscape where C-H activation competes with C-C bond cleavage of the strained cyclopropane ring. nih.gov

Regioselectivity in Cyclopropane C-H Activation Pathways

The C-H bonds of cyclopropanes are not significantly activated towards cleavage, yet they can be selectively functionalized in the presence of other C-H bonds. nih.gov In the context of palladium-catalyzed reactions directed by a pyridine ring, the regioselectivity of C-H activation on the cyclopropyl (B3062369) group is a critical aspect. Research has shown that the substitution pattern on the pyridine ring heavily influences the outcome of these reactions. nih.gov For instance, the presence of a methyl group at the 6-position, as in this compound, can sterically and electronically influence the approach of the palladium catalyst and the subsequent C-H activation step.

Challenges in achieving selective C-H functionalization of cyclopropanes often arise from competing ring-opening pathways. nih.gov The outcome of the reaction—whether it proceeds via C-H activation or C-C bond cleavage—is highly dependent on the specific substrate and the reaction conditions employed. nih.gov

Oxidative Functionalization Reactions and Their Sensitivity to Substitution

The oxidative functionalization of cyclopropanes using palladium catalysis is particularly sensitive to the substitution pattern on the directing pyridine ring. nih.gov Studies involving various oxidants like iodoacetate (IOAc), phenyliodine diacetate (PhI(OAc)₂), and benzoquinone have demonstrated that the product distribution can be dramatically altered by minor changes in the substrate structure. nih.gov

For this compound, palladium-catalyzed oxidation reactions have been investigated. nih.gov The reactivity of this substrate and its analogues is extremely sensitive to the substitution pattern on the pyridine ring. nih.gov For example, while the goal might be the functionalization of a secondary sp³ C-H bond on the cyclopropane ring, these reactions can be prone to oxidative ring opening of the cyclopropane moiety. nih.gov This sensitivity underscores the challenge in predicting and controlling the outcome of such transformations. nih.gov In some cases, iodinated cyclopropyl pyridines can be isolated, but often in modest yields, highlighting that cyclopropanes are not always general substrates for ligand-directed C-H activation. nih.gov

| Substrate | Oxidant | Outcome | Reference |

| This compound | IOAc | Sensitive to substitution, potential for C-H iodination or C-C activation | nih.gov |

| This compound | PhI(OAc)₂ | Sensitive to substitution, potential for C-H functionalization or C-C activation | nih.gov |

| Cyclopropyl Oxazoline | IOAc | C-H iodination observed | nih.gov |

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring in this compound is governed by the electronic properties of the nitrogen heteroatom and the influence of the cyclopropyl and methyl substituents. The lone pair of electrons on the nitrogen atom makes the pyridine ring susceptible to electrophilic attack at the nitrogen, while the ring itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen. Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 6-positions.

Electrophilic and Nucleophilic Substitution Reactions on Pyridine Derivatives

Electrophilic Substitution: The presence of both a cyclopropyl and a methyl group at the 2- and 6-positions of the pyridine ring introduces steric hindrance, which can significantly impact the approach of electrophiles. nih.govresearchgate.net Research on 2,6-disubstituted pyridines has shown that electrophilic substitution reactions can be challenging. nih.govresearchgate.net However, specific reagents and conditions have been developed to achieve reactions like borylation. nih.govresearchgate.netacs.org For example, the combination of BBr₃ with 2,6-disubstituted pyridines can lead to electrophilic substitution. nih.govresearchgate.netacs.org

Nucleophilic Substitution: The 2- and 6-positions of the pyridine ring are inherently activated towards nucleophilic attack. However, in this compound, these positions are already substituted. Nucleophilic substitution reactions on the pyridine ring of this compound would likely require harsh conditions or proceed via an addition-elimination mechanism if a leaving group were present at another position. Studies on related 2,6-disubstituted pyridine systems have shown that nucleophilic substitutions can be unselective, sometimes leading to mixtures of products. nih.govrsc.org The introduction of substituents can also deactivate the ring towards further nucleophilic attack. rsc.org

Redox Chemistry of this compound and Related Analogues

The redox chemistry of pyridine derivatives is an important aspect of their reactivity. The pyridine nitrogen can be oxidized to form an N-oxide, a reaction that can alter the electronic properties and subsequent reactivity of the ring. For instance, oxidation of a related compound, 2-cyclopropyl-4-methylpyridine, yields the corresponding N-oxide. This transformation can influence the compound's interaction with biological molecules by participating in redox reactions.

The pyridine ring can also undergo reduction. Catalytic hydrogenation, for example, can reduce the pyridine ring to a piperidine (B6355638) ring. The specific conditions required for these redox transformations depend on the nature and position of the substituents on the pyridine ring.

Applications of 2 Cyclopropyl 6 Methylpyridine in Advanced Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate and Building Block

2-Cyclopropyl-6-methylpyridine serves as a fundamental building block in the construction of more complex molecular architectures. The unique combination of a pyridine (B92270) ring, a sterically influential methyl group, and a strained cyclopropyl (B3062369) moiety imparts specific chemical properties that are leveraged in targeted synthesis. The cyclopropyl group, in particular, offers conformational rigidity and can influence the electronic profile of the pyridine ring, which is crucial for modulating interactions with biological targets or for tuning the properties of functional materials.

Its utility as a synthetic intermediate is prominent in medicinal chemistry and agrochemical development. The structural motif is a key component in the synthesis of a variety of heterocyclic systems. For instance, related structures like 2-amino-4-cyclopropyl-6-methylpyrimidine are synthesized from precursors such as 1-cyclopropyl-butane-1,3-dione, highlighting the role of the cyclopropyl-keto functionality in building nitrogen-containing heterocycles. prepchem.com The development of scalable synthetic processes for complex stereoisomers of cyclopropyl-containing building blocks underscores their importance in creating drug candidates. researchgate.net The pyridine core itself is a privileged structure in drug discovery, and its substitution with a cyclopropyl group is a strategy to enhance metabolic stability and binding affinity. researchgate.net

Derivatization for Enhanced Functionality and Novel Compound Synthesis

Chemical modification, or derivatization, of the this compound scaffold is a key strategy for creating new molecules with enhanced or specific functionalities. researchgate.netresearchgate.net These modifications often target the pyridine ring or the methyl group to introduce new reactive handles or functional groups, thereby expanding the compound's synthetic utility.

Synthesis of Imidazole (B134444) Derivatives Containing the 6-Methylpyridine Moiety

A significant area of research involves using the 6-methylpyridine moiety as a structural foundation for complex imidazole derivatives. derpharmachemica.com Scientists have successfully synthesized series of novel compounds where an imidazole ring is appended to the pyridine core. nih.govresearchgate.net A notable example is the synthesis of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.researchgate.netthiadiazoles. nih.govresearchgate.net In these syntheses, the 6-methylpyridine unit is a critical component of the starting materials, which undergo cyclization reactions to form the imidazole ring system. researchgate.net222.29.77 These complex heterocyclic structures have been investigated for their potential biological activities. nih.govresearchgate.net

The research demonstrates that the diketone intermediate derived from the 6-methylpyridine structure can be coupled with various aldehydes and ammonium (B1175870) acetate (B1210297) to yield the target imidazole compounds. researchgate.net This synthetic pathway highlights the role of this compound derivatives as key precursors for generating diverse libraries of complex, fused heterocyclic systems. google.com

Exploration of Carboxamide and Carbonitrile Derivatives

The functionalization of this compound into carboxamide and carbonitrile derivatives represents another important avenue of its application. These derivatives are valuable intermediates in their own right, often serving as precursors for pharmaceuticals and other functional molecules. google.comgoogle.com

Carboxamide Derivatives: The synthesis of carboxylic acid derivatives, such as this compound-3-carboxylic acid, provides a direct route to carboxamides. americanelements.com These acids can be reacted with various amines to form a wide range of N-substituted amides. For example, patent literature describes numerous pyridine-2-carboxamide derivatives where the pyridine ring is substituted with a cyclopropyl group, among others. google.comgoogle.com These compounds are often explored for their potential as modulators of protein-protein interactions. google.com

| Derivative Type | Example Compound Name | Precursor | Application/Significance | Reference |

| Carboxylic Acid | This compound-3-carboxylic acid | This compound | Intermediate for carboxamides | americanelements.com |

| Carboxamide | 6-(3-Chloro-phenyl)-5-cyclopropyl-pyridine-2-carboxylic acid amide | 5-Cyclopropyl-pyridine-2-carboxylic acid | Pharmaceutical research | google.com |

| Carboxamide | N-cyclopropyl-6-methylpyridine-2-carboxamide | 6-methyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid | Research chemical | smolecule.com |

| Carboxamide | 6-chloro-N-cyclopropyl-N-methylpyridine-3-carboxamide | 6-chloronicotinic acid | Synthetic intermediate | a2bchem.com |

Carbonitrile Derivatives: The introduction of a nitrile group (–CN) onto the pyridine ring creates carbonitrile derivatives, which are versatile synthetic intermediates. The compound 2-cyclopropyl-6-methylisonicotinonitrile (B13051097) (a carbonitrile derivative of this compound) is available as a research chemical, indicating its use as a building block in further synthetic transformations. bldpharm.com Similarly, related structures like 2-(cyclopropylamino)-6-methylpyridine-4-carbonitrile (B2462412) are also documented. chemicalbook.com The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cyclization reactions to create other heterocyclic systems.

| Derivative Name | CAS Number | Molecular Formula | Significance | Reference |

| 2-Cyclopropyl-6-methylisonicotinonitrile | 2079925-65-6 | C10H10N2 | Synthetic building block | bldpharm.com |

| 2-(Cyclopropylamino)-6-methylpyridine-4-carbonitrile | 1598324-12-9 | C10H11N3 | Research intermediate | chemicalbook.com |

Potential in Electronic and Optical Materials Development

The application of pyridine derivatives extends into material science, where their electronic and optical properties are of interest. 209.59.186 While direct studies on this compound for these applications are not extensively detailed in the provided context, the potential can be inferred from research on structurally similar compounds. Pyridine-containing molecules are investigated for use in organic light-emitting diodes (OLEDs), solar cells, and as functional ligands for metal complexes. chemscene.com

The incorporation of specific functional groups onto the pyridine scaffold, a process for which this compound is a suitable candidate, allows for the fine-tuning of electronic properties. For example, derivatives can be designed to have specific energy levels (HOMO/LUMO) for application in organic electronics or to exhibit properties like aggregation-induced emission for use in optical materials. bldpharm.combldpharm.com The development of materials such as dye-sensitized solar cells, molecular conductors, and organic transistors often relies on heterocyclic building blocks like substituted pyridines. chemscene.com The synthetic versatility of this compound makes it a promising candidate for creating novel materials with tailored electronic and optical characteristics for future technologies.

Coordination Chemistry and Ligand Design Incorporating 2 Cyclopropyl 6 Methylpyridine

Development of Novel Scorpionate Ligands Featuring 6-Methylpyridyl Donors

Scorpionate ligands are a class of tridentate ligands that bind to a metal center in a facial manner, resembling a scorpion grasping its prey. cam.ac.uk The archetypal scorpionate ligands are the hydrotris(pyrazolyl)borates (Tp), but the family has expanded to include a variety of donor groups, including pyridyl moieties. cam.ac.uk The incorporation of pyridyl donors can significantly alter the electronic properties of the resulting metal complexes, as pyridines are capable of both σ-donation and π-acceptance.

While the synthesis of scorpionate ligands specifically incorporating 2-cyclopropyl-6-methylpyridine has not been detailed in the available scientific literature, the development of analogous ligands provides a clear precedent. For instance, a novel anionic tridentate borate ligand featuring a 6-methylpyridyl donor, phenyltris(6-methyl-2-pyridyl)borate ([PhB(PyMe)3]− or TpyMe), has been successfully synthesized. nih.gov The synthesis of such ligands typically involves the reaction of a boron source, such as phenyldichloroborane, with a lithiated or Grignard reagent of the corresponding pyridine (B92270) precursor. nih.gov

It is hypothesized that a similar synthetic strategy could be employed for the creation of a scorpionate ligand based on this compound. The resulting ligand, which could be formulated as [RB(2-cyclopropyl-6-methylpyridyl)3]−, would be expected to form stable, six-coordinate octahedral complexes with a variety of divalent metal ions. The steric bulk of the cyclopropyl (B3062369) and methyl groups at the 2- and 6-positions would likely prevent the formation of homoleptic complexes, thereby creating open coordination sites for reactivity.

Table 1: Comparison of Representative Scorpionate Ligand Frameworks

| Ligand Type | Bridgehead Atom | Donor Groups | Charge | Key Features |

| Tp | Boron | Pyrazolyl | Anionic | Well-established, versatile, sterically tunable. |

| Tpy | Boron | Pyridyl | Anionic | Enhanced π-accepting character compared to Tp. |

| TpyMe | Boron | 6-Methylpyridyl | Anionic | Increased steric hindrance and electron-donating ability. nih.gov |

| Hypothetical Tpy(cPr,Me) | Boron | 2-Cyclopropyl-6-methylpyridyl | Anionic | Potentially high steric demand and unique electronic signature from the cyclopropyl group. |

Investigation of Electronic and Steric Effects in Metal-Ligand Complexes

The electronic and steric properties of a ligand are paramount in determining the geometry, stability, and reactivity of its metal complexes. For this compound, both the methyl and cyclopropyl substituents are expected to exert significant influence.

Electronic Effects: The methyl group at the 6-position is a well-understood electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity strengthens the σ-donation to the metal center, leading to more stable metal-ligand bonds. The cyclopropyl group at the 2-position has more complex electronic properties. It is known to be a good π-electron donor and can engage in conjugation with adjacent π-systems, behaving in some respects like a carbon-carbon double bond. stackexchange.com This could lead to a nuanced electronic interaction with the metal center, potentially influencing its redox properties and reactivity. The functionalization of pyridine rings with either electron-withdrawing or -donating groups can lead to significant changes in the physicochemical properties of the coordination compounds. researchgate.net

Steric Effects: Substituents at the 2- and 6-positions of a pyridine ring introduce significant steric hindrance around the metal center. cam.ac.uknih.gov This steric bulk can have several important consequences:

It can enforce lower coordination numbers on the metal ion.

It can protect the metal center from unwanted side reactions or solvent coordination. nih.gov

It can create a specific chiral pocket around the metal, which is crucial for asymmetric catalysis.

The rigid and bulky nature of the cyclopropyl group, combined with the methyl group, would create a highly congested coordination sphere. This could lead to elongated metal-nitrogen bond lengths, as observed in other sterically hindered pyridine complexes. nih.gov

The interplay of these electronic and steric factors would be critical in defining the coordination chemistry of this compound and its derivatives.

Table 2: Predicted Steric and Electronic Influence of Substituents on a Pyridine Ligand

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |

| Methyl | 6 | σ-donating | Moderate bulk |

| Cyclopropyl | 2 | π-donating | Significant bulk |

| Hydrogen | 2 or 6 | Neutral | Minimal bulk |

| tert-Butyl | 2 or 6 | σ-donating | High bulk |

Catalytic Applications of this compound-Derived Ligands

While no specific catalytic applications of ligands derived from this compound have been reported, the known catalytic activity of other substituted pyridine complexes provides a strong basis for predicting their potential utility. The unique steric and electronic environment created by this ligand could be advantageous in a variety of catalytic transformations. Pyridine-containing ligands have been successfully employed in a wide range of catalytic reactions, including polymerization, hydrogenation, hydroformylation, and cross-coupling reactions. alfachemic.comunimi.it

The steric bulk of 2,6-disubstituted pyridine ligands is often a key feature in achieving high catalytic activity and selectivity. For instance, in reactions such as the Suzuki-Miyaura cross-coupling, bulky ligands can promote the reductive elimination step and prevent catalyst deactivation. nih.gov The defined chiral pocket that could be created by a scorpionate ligand incorporating this compound might be particularly effective in asymmetric catalysis, where control over the stereochemical outcome of a reaction is desired.

Potential catalytic applications for metal complexes of this compound-derived ligands could include:

Olefin Polymerization: Titanium- and vanadium-pyridine complexes are known to catalyze olefin polymerization. alfachemic.com The steric profile of a this compound ligand could influence the stereochemistry of the resulting polymer.

Hydrogenation and Hydrofunctionalization Reactions: The electronic properties of the ligand can tune the reactivity of the metal center for the activation of small molecules like H2. alfachemic.comnih.gov

Cross-Coupling Reactions: Palladium and nickel complexes with bulky pyridine ligands are effective catalysts for C-C bond formation. The this compound ligand could offer a unique combination of steric hindrance and electronic donation to enhance catalytic efficiency.

The development and study of such catalytic systems would be a fertile ground for future research, potentially leading to the discovery of novel and highly efficient catalysts.

Table 3: Examples of Catalytic Reactions Employing Pyridine-Based Ligands

| Catalytic Reaction | Metal Center | Role of Pyridine Ligand |

| Olefin Polymerization | Ti, V | Control of polymer stereochemistry and activity. alfachemic.com |

| Hydrogenation | Re, Fe | Stabilization of the active metal center. alfachemic.com |

| Hydroformylation | Rh | Tuning of selectivity (linear vs. branched aldehydes). alfachemic.com |

| Suzuki-Miyaura Coupling | Fe, Co | Stabilization of low-valent metal species and promotion of reductive elimination. unimi.itnih.gov |

| C-H Activation | Fe | Modulation of the redox potential of the metal complex. |

Computational and Theoretical Studies of 2 Cyclopropyl 6 Methylpyridine Systems

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to determine optimized molecular geometries, which correspond to the lowest energy conformation of a molecule. mdpi.com For 2-cyclopropyl-6-methylpyridine, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), can predict key structural parameters. mdpi.comtandfonline.comresearchgate.net

The optimization process yields precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the spatial arrangement of the pyridine (B92270) ring relative to its cyclopropyl (B3062369) and methyl substituents. For instance, calculations can determine the planarity of the pyridine ring and the precise orientation of the substituent groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is a representative example of typical outputs from DFT calculations on similar pyridine derivatives and is intended for illustrative purposes.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-C2 | 1.340 | C6-N1-C2 | 117.5 |

| C2-C3 | 1.395 | N1-C2-C3 | 123.0 |

| C3-C4 | 1.390 | C2-C3-C4 | 119.1 |

| C4-C5 | 1.392 | C3-C4-C5 | 118.5 |

| C5-C6 | 1.398 | C4-C5-C6 | 118.8 |

| C6-N1 | 1.342 | C5-C6-N1 | 123.1 |

| C2-C(cyclopropyl) | 1.510 | N1-C2-C(cyclopropyl) | 116.5 |

| C6-C(methyl) | 1.515 | N1-C6-C(methyl) | 116.2 |

Predictive Modeling of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical values, when compared with experimental data, help in the unambiguous assignment of peaks in the NMR spectra. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These computed frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.netscirp.orgmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. gaussian.com These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π→π*). scirp.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: This table presents typical data generated from computational models for spectroscopic prediction and is for illustrative purposes.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Description |

|---|---|---|---|

| ¹³C NMR (GIAO) | C2/C6 (Pyridyl) | ~158-160 ppm | Carbons bonded to Nitrogen |

| C(methyl) | ~24 ppm | Methyl group carbon | |

| IR (DFT) | C-H Stretch (Aromatic) | 3050-3100 cm⁻¹ | Stretching of C-H bonds on the pyridine ring |

| C=N/C=C Stretch | 1580-1600 cm⁻¹ | Pyridine ring stretching vibrations | |

| UV-Vis (TD-DFT) | λ_max 1 | ~270 nm (f=0.04) | π→π* transition |

| λ_max 2 | ~220 nm (f=0.15) | π→π* transition |

Analysis of Molecular Reactivity, Frontier Molecular Orbitals, and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone in the study of chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap generally implies high chemical reactivity and lower stability. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. irjweb.comresearchgate.net

Furthermore, mapping the electron density of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net To understand the charge distribution, Mulliken population analysis is often performed. researchgate.netresearchgate.net This method partitions the total electron density among the atoms, yielding partial atomic charges that help identify electron-rich and electron-deficient regions within the molecule. uni-muenchen.dewikipedia.org

Table 3: Illustrative Reactivity Descriptors and FMO Energies for this compound (eV) Note: The data presented is representative of values obtained from DFT calculations on related aromatic systems and is for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -0.85 |

| Energy Gap (ΔE) | 5.40 |

| Chemical Hardness (η) | 2.70 |

| Electronegativity (χ) | 3.55 |

| Electrophilicity Index (ω) | 2.33 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comresearchgate.netmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of close contacts between neighboring molecules. mdpi.com

A key visualization is the d_norm surface, which maps normalized contact distances. On this surface, red spots indicate shorter-than-van-der-Waals contacts, which are indicative of strong intermolecular interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.comnih.gov

This analysis can be quantified using 2D fingerprint plots, which provide a summary of all intermolecular contacts. nih.gov Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The plot allows for the decomposition of the Hirshfeld surface into contributions from different types of atomic interactions (e.g., H···H, C···H, N···H), providing a percentage contribution for each. nih.gov For a molecule like this compound, the most significant contributions to crystal packing would likely come from H···H, C···H/H···C, and N···H interactions. tandfonline.comnih.gov

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The following percentages are typical for organic molecules with similar elemental composition and are provided for illustrative purposes.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 55.0 |

| C···H / H···C | 28.5 |

| N···H / H···N | 12.5 |

| C···C | 2.5 |

| Other | 1.5 |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-cyclopropyl-6-methylpyridine, both ¹H and ¹³C NMR provide critical data for mapping its carbon-hydrogen framework.

¹H NMR: In a study, the ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. nih.gov The chemical shifts (δ) are reported in parts per million (ppm). The spectrum reveals a triplet at 7.40 ppm, corresponding to the proton at the 4-position of the pyridine (B92270) ring. nih.gov Two doublets are observed at 6.88 ppm and 6.83 ppm, which are assigned to the protons at the 3- and 5-positions of the pyridine ring, respectively. nih.gov A singlet at 2.47 ppm is indicative of the three protons of the methyl group. The cyclopropyl (B3062369) group's protons appear as multiplets in the upfield region, with a signal at 2.02 ppm for the single methine proton and two multiplets at 0.96 ppm and 0.94 ppm for the four methylene (B1212753) protons. nih.gov

¹³C NMR: The ¹³C NMR spectrum, obtained at 100 MHz in CDCl₃, further corroborates the structure. nih.gov The pyridine ring carbons show signals at δ 162.18, 157.66, 136.06, 119.79, and 117.09 ppm. nih.gov The methyl group carbon resonates at 24.57 ppm. nih.gov The cyclopropyl group is characterized by a signal at 17.25 ppm for the methine carbon and a signal at 9.45 ppm for the two equivalent methylene carbons. nih.gov

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.40 (t, J = 7.6 Hz) | Pyridine H4 | 162.18 | Pyridine C2 |

| 6.88 (d, J = 7.6 Hz) | Pyridine H3/H5 | 157.66 | Pyridine C6 |

| 6.83 (d, J = 7.6 Hz) | Pyridine H3/H5 | 136.06 | Pyridine C4 |

| 2.47 (s) | -CH₃ | 119.79 | Pyridine C3/C5 |

| 2.02 (m) | Cyclopropyl CH | 117.09 | Pyridine C3/C5 |

| 0.96 (m) | Cyclopropyl CH₂ | 24.57 | -CH₃ |

| 0.94 (m) | Cyclopropyl CH₂ | 17.25 | Cyclopropyl CH |

| 9.45 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum, recorded as a neat film, shows a characteristic absorption band at 3064 cm⁻¹. nih.gov This absorption is typically associated with C-H stretching vibrations of the aromatic pyridine ring and the cyclopropyl group.

| IR Absorption (cm⁻¹) | Assignment |

|---|---|

| 3064 | Aromatic/Cyclopropyl C-H Stretch |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Using electrospray ionization (ESI), the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) of this compound was determined. The calculated value for C₉H₁₂N⁺ is 132.0964, and the experimentally found value was 132.0965, confirming the molecular formula of the compound. nih.gov

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 132.0964 | 132.0965 |

X-ray Crystallography and Advanced Refinement Techniques for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined. Advanced refinement techniques are subsequently used to improve the accuracy of this model against the experimental data.

While this technique is definitive for solid-state structures, a review of the scientific literature did not yield any specific studies detailing the X-ray crystallographic analysis of this compound. Therefore, no experimental crystallographic data, such as unit cell dimensions or atomic coordinates, are available for this specific compound.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

Current synthetic methods for pyridine (B92270) derivatives can involve multi-step processes and the use of hazardous reagents. sci-hub.se Future research will likely focus on developing more environmentally friendly and efficient synthetic pathways to 2-cyclopropyl-6-methylpyridine and related compounds. Key areas of exploration include the use of renewable starting materials, atom-economical reactions that minimize waste, and the use of catalysts that can be easily recovered and reused. researchgate.net Methodologies such as flow chemistry, which allows for safer and more controlled reaction conditions, and biocatalysis, using enzymes to perform specific chemical transformations, represent promising avenues for sustainable production. iupac.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Synthesis | Potential Green/Sustainable Routes |

|---|---|---|

| Starting Materials | Often petroleum-based | Biomass-derived feedstocks |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |

| Catalysts | Homogeneous metal catalysts | Heterogeneous catalysts, biocatalysts (enzymes) |

| Energy Input | High-temperature reflux | Microwave-assisted synthesis, flow chemistry reactors |

| Byproducts | Stoichiometric waste products | High atom economy, recyclable byproducts |

Expanded Applications in Emerging Chemical Technologies

The distinct properties of this compound make it a candidate for application in several emerging fields. In materials science, pyridine derivatives are used in the development of Metal-Organic Frameworks (MOFs) and functional polymers. iupac.org The specific stereoelectronic profile of this compound could be exploited to create novel materials with tailored properties for gas storage, separation, or catalysis. Furthermore, its role as a potential ligand in organometallic chemistry could be explored in the context of enantioselective organocatalysis, a field focused on developing metal-free catalysts for producing chiral molecules. iupac.orgd-nb.info

Table 2: Potential Applications in Emerging Technologies

| Emerging Technology | Potential Role of this compound | Rationale |

|---|---|---|

| Flow Chemistry | Precursor for continuous manufacturing | Enables rapid optimization and safer scale-up of reactions involving pyridine intermediates. iupac.org |

| Metal-Organic Frameworks (MOFs) | Organic linker or modulator | The nitrogen atom can coordinate to metal centers, while the cyclopropyl (B3062369) group can influence pore size and functionality. iupac.org |

| Directed Evolution of Enzymes | Substrate or inhibitor for enzyme screening | Can be used to develop novel biocatalysts for specific chemical transformations. iupac.org |

| Nanosensors | Functionalization agent for sensor surfaces | Its ability to bind to metal ions could be used to create selective chemical sensors. |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of chemical processes involving this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict its geometric and electronic structure, spectroscopic properties, and reactivity. nih.gov This predictive capability can guide the design of new synthetic routes by modeling reaction mechanisms and identifying potential transition states and intermediates. Moreover, molecular docking simulations could be employed to predict the binding affinity of this compound derivatives with biological targets, such as enzymes or receptors, thereby guiding medicinal chemistry efforts. vulcanchem.com This in silico approach can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidates for synthesis and testing.

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Predicted Properties / Application | Research Benefit |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction energetics | Provides fundamental understanding of reactivity and helps in designing new reactions. |

| Molecular Dynamics (MD) Simulation | Conformational analysis, solvent effects | Predicts the dynamic behavior of the molecule in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Guides the design of new derivatives with enhanced therapeutic potential. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms | Optimizes reaction conditions for higher yield and selectivity. |

Q & A

Q. Spectroscopic Analysis :

- NMR : Compare ¹H/¹³C NMR shifts with PubChem data for related pyridine derivatives (e.g., 2-chloro-6-methylpyridine ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = 147.2 for C₁₀H₁₃N) and fragmentation patterns.

Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).

X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in hexane/ethyl acetate mixtures .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodology :

Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to minimize vapor exposure .

Personal Protective Equipment (PPE) :

- Respirators (e.g., NIOSH-approved N95) for aerosol protection.

- Nitrile gloves, chemical-resistant aprons, and safety goggles .

Emergency Measures : Install eyewash stations and safety showers within 10 seconds of the workspace .

- Risk Mitigation : Conduct a hazard assessment using Safety Data Sheets (SDS) from reputable suppliers (e.g., TCI America) and document first-aid procedures for skin/eye contact .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproduct formation?

- Methodology :

Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst type, solvent polarity). Example conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 110 | 68 |

| Pd/C | DMF | 80 | 72 |

| PtO₂ | EtOH | 60 | 65 |

Byproduct Analysis : Identify side products (e.g., dimerization species) via LC-MS and adjust reaction stoichiometry to suppress their formation.

Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to determine rate-limiting steps .

Q. What methodologies are available to resolve contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodology :

Data Reconciliation :

- Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to confirm reproducibility .

- Compare computational models (e.g., DFT, MD simulations) with experimental NMR/IR spectra to identify discrepancies in electron density or bond angles .

Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess their impact on predicted reactivity .

Collaborative Validation : Share raw data with independent labs for cross-verification using platforms like PubChem .

Q. How should researchers design experiments to assess the ecological impact of this compound?

- Methodology :

Toxicity Screening :

- Acute Toxicity : Perform Daphnia magna 48-hour immobilization tests (OECD 202) at concentrations 0.1–10 mg/L .

- Biodegradation : Use OECD 301B guidelines to measure biological oxygen demand (BOD) over 28 days.

Soil Mobility : Conduct column leaching experiments to determine log Koc (organic carbon partition coefficient) .

Bioaccumulation Potential : Calculate octanol-water partition coefficients (log P) via shake-flask methods and compare with EPA criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.